molecular formula C10H13N3O B13008403 6-ethoxy-3-methyl-1H-indazol-5-amine

6-ethoxy-3-methyl-1H-indazol-5-amine

Cat. No.: B13008403
M. Wt: 191.23 g/mol
InChI Key: OCZJOMACTPDNOV-UHFFFAOYSA-N
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Description

6-ethoxy-3-methyl-1H-indazol-5-amine is an indazole derivative characterized by an ethoxy group at position 6, a methyl group at position 3, and an amine at position 3. Indazole scaffolds are widely studied in medicinal chemistry due to their pharmacological versatility, including kinase inhibition and anticancer activity . The ethoxy substituent may enhance solubility compared to alkyl groups, while the methyl group could influence steric interactions in biological targets.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-ethoxy-3-methyl-2H-indazol-5-amine

InChI

InChI=1S/C10H13N3O/c1-3-14-10-5-9-7(4-8(10)11)6(2)12-13-9/h4-5H,3,11H2,1-2H3,(H,12,13)

InChI Key

OCZJOMACTPDNOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NNC(=C2C=C1N)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethoxy-3-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in this compound may offer better solubility than the methoxy group in 6-methoxy-1H-indazol-3-amine due to increased hydrophilicity, but methoxy could improve metabolic stability . However, iodine may pose synthetic challenges due to its size and reactivity .

Pharmacological and Industrial Relevance

  • 6-methyl-1H-indazol-5-amine : Used as a pharmaceutical intermediate, suggesting utility in drug synthesis pathways. The absence of ethoxy limits solubility but simplifies synthesis .
  • 3-(Thiophen-2-yl)-1H-indazol-5-amine : The thiophene moiety may confer unique electronic properties, making it suitable for targeting sulfur-interacting biological systems .
  • 6-chloro-2-methyl-2H-indazol-5-amine : Chlorine’s lipophilicity could enhance membrane permeability, advantageous in antimicrobial agents .

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